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Compound of Interest

Poly-D-lysine hydrobromide (MW
84000)

cat. No.: B15603769

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the successful culture of
primary astrocytes using poly-d-lysine (PDL) hydrobromide as a coating substrate. These
guidelines are intended to assist researchers in neuroscience, drug discovery, and related
fields in establishing robust and reproducible astrocyte cultures for various experimental
applications.

Introduction

Astrocytes, the most abundant glial cells in the central nervous system, play a crucial role in
brain homeostasis, neuronal function, and the response to injury and disease. Primary
astrocyte cultures are an invaluable tool for studying these functions. Poly-D-lysine (PDL)
hydrobromide is a synthetic, positively charged polymer commonly used to coat culture
surfaces. Its polycationic nature promotes the adhesion of negatively charged cells, such as
astrocytes, providing a consistent and reliable substrate for their attachment, spreading, and
growth.[1] This document outlines the materials, procedures, and key considerations for
utilizing PDL in astrocyte culture.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for coating cultureware with
poly-D-lysine hydrobromide, as compiled from various established protocols.
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Parameter

Recommended Range

Key Considerations

PDL Concentration

10 pg/mL - 1 mg/mL

Optimal concentration can be
cell-type dependent. A
common starting concentration
is 50-100 pg/mL.[1][2][3]

Solvent

Sterile, tissue culture grade

water or PBS

Ensure the solvent is sterile to

prevent contamination.

Incubation Time

5 minutes - Overnight

Shorter incubation times (e.g.,
1-2 hours) at room
temperature are often
sufficient.[1][2][4]

Incubation Temperature

Room Temperature (20-25°C)
or 37°C

Room temperature is

commonly used and effective.

[2]4]

2-3 times with sterile water or

Thorough rinsing is critical to

Rinsing PBS remove any unbound PDL,
which can be toxic to cells.[5]
Allow the coated surface to dry
) ] completely in a sterile
Drying Time At least 2 hours

environment before seeding
cells.[4][6]

Storage of Coated Ware

Room temperature or 4-8°C

Coated plates can be stored
for up to a few weeks if
properly sealed to maintain
sterility.[2][5]

Experimental Protocols
Preparation of Poly-D-Lysine Coated Cultureware

This protocol describes the steps for coating tissue culture plates, flasks, or coverslips with

poly-D-lysine hydrobromide to promote astrocyte attachment.
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Materials:

Poly-D-lysine hydrobromide (molecular weight 70,000 - 150,000 is commonly used)
Sterile tissue culture grade water or Dulbecco's Phosphate-Buffered Saline (DPBS)
Sterile tissue culture flasks, plates, or coverslips

Sterile serological pipettes and pipette tips

Laminar flow hood

Procedure:

Reconstitution: Prepare a stock solution of PDL (e.g., 1 mg/mL) by dissolving the powder in
sterile water or DPBS. Gently swirl to dissolve. For a working solution, dilute the stock
solution to the desired concentration (e.g., 50 pg/mL or 100 pg/mL) with sterile water or
DPBS.[1][2]

Coating: Add a sufficient volume of the PDL working solution to completely cover the culture
surface. For example, use 1 mL for a 35 mm dish or 2 mL for a 60 mm dish.

Incubation: Incubate the cultureware at room temperature for 1-2 hours in a laminar flow
hood.[2] Alternatively, incubation can be done overnight at 4°C.

Aspiration: Carefully aspirate the PDL solution from the cultureware.

Rinsing: Wash the coated surface 2-3 times with sterile water or DPBS to remove any
unbound PDL.[5] Ensure each wash covers the entire surface before aspiration.

Drying: Allow the cultureware to dry completely in the laminar flow hood for at least 2 hours
with the lids slightly ajar to allow for evaporation.[4][6]

Storage: Once dry, the coated cultureware can be used immediately or stored at 4°C for
future use. Ensure the plates are sealed to maintain sterility.
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Isolation and Culture of Primary Astrocytes from
Postnatal Mouse Pups

This protocol provides a general method for isolating and culturing primary astrocytes from the
cortices of postnatal day 1-3 (P1-P3) mouse pups.

Materials:

P1-P3 mouse pups

e PDL-coated T75 flasks

e Hanks' Balanced Salt Solution (HBSS), ice-cold
e 0.25% Trypsin-EDTA

e DNase |

e Astrocyte culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin)

» Sterile dissection tools (forceps, scissors)
e 70 um cell strainer

e 50 mL conical tubes

o Centrifuge

e Hemocytometer or automated cell counter
e Trypan blue solution

Procedure:

o Dissection: Euthanize P1-P3 mouse pups according to approved animal protocols. Dissect
the cortices in ice-cold HBSS. Remove the meninges as carefully as possible.
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» Digestion: Transfer the cortices to a tube containing a solution of 0.25% Trypsin-EDTA and a
small amount of DNase I. Incubate at 37°C for 15-20 minutes with gentle agitation.

» Dissociation: Stop the enzymatic digestion by adding an equal volume of astrocyte culture
medium containing FBS. Gently triturate the tissue with a pipette to obtain a single-cell
suspension.

« Filtering and Centrifugation: Pass the cell suspension through a 70 um cell strainer into a 50
mL conical tube. Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.

o Cell Plating: Resuspend the cell pellet in fresh astrocyte culture medium. Perform a cell
count using a hemocytometer and trypan blue to assess viability. Seed the cells onto the pre-
coated PDL T75 flasks at a density of approximately 1-2 cortices per flask.

o Culture Maintenance: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.
Change the medium every 2-3 days.

 Purification of Astrocytes: After 7-10 days in vitro (DIV), the culture will be a mixed glial
culture containing astrocytes, microglia, and oligodendrocyte precursor cells. To obtain a
purified astrocyte culture, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at
37°C to detach microglia. Change the medium and then shake again overnight to further
remove microglia and OPCs. The remaining adherent cells will be a highly enriched
population of astrocytes.

e Subculturing: Once the astrocytes reach confluency, they can be subcultured. Wash the cells
with PBS, add Trypsin-EDTA, and incubate until the cells detach. Neutralize the trypsin with
culture medium, centrifuge, and re-plate the cells onto new PDL-coated cultureware at the
desired density.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for primary astrocyte culture on PDL-coated surfaces.

Signaling Pathway

The initial adhesion of astrocytes to a poly-D-lysine coated surface is primarily mediated by
non-specific electrostatic interactions between the positively charged polymer and the
negatively charged cell membrane. Subsequent cell spreading and cytoskeletal organization
are thought to involve the engagement of cell adhesion molecules, such as integrins, which can
trigger intracellular signaling cascades. While the specific pathways activated by adhesion to
PDL are not fully elucidated, a plausible model involves the clustering of integrins and the
activation of focal adhesion kinase (FAK).
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Caption: Putative signaling cascade for astrocyte adhesion on a PDL-coated surface.
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Conclusion

The use of poly-D-lysine hydrobromide provides a straightforward and effective method for
promoting the attachment and growth of primary astrocytes in culture. By following the detailed
protocols and considering the quantitative parameters outlined in this document, researchers
can establish high-quality astrocyte cultures suitable for a wide range of experimental
applications, from basic physiological studies to high-throughput drug screening. The provided
diagrams offer a visual guide to the experimental workflow and a conceptual model of the
underlying cell adhesion mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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